

# initial in-vitro studies on Enisamium's efficacy

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## Compound of Interest

Compound Name: *Enisamium*

Cat. No.: *B1194652*

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An In-depth Technical Guide to the Initial In-Vitro Efficacy of **Enisamium**

## Introduction

**Enisamium**, an isonicotinic acid derivative marketed as Amizon®, is an antiviral agent approved in 11 countries for the treatment of influenza and other respiratory viral infections.[1][2][3] Initial in-vitro research has focused on elucidating its mechanism of action and antiviral spectrum. This document provides a detailed overview of the foundational pre-clinical studies, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals. The primary mechanism of action identified is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses such as influenza and coronaviruses.[4]

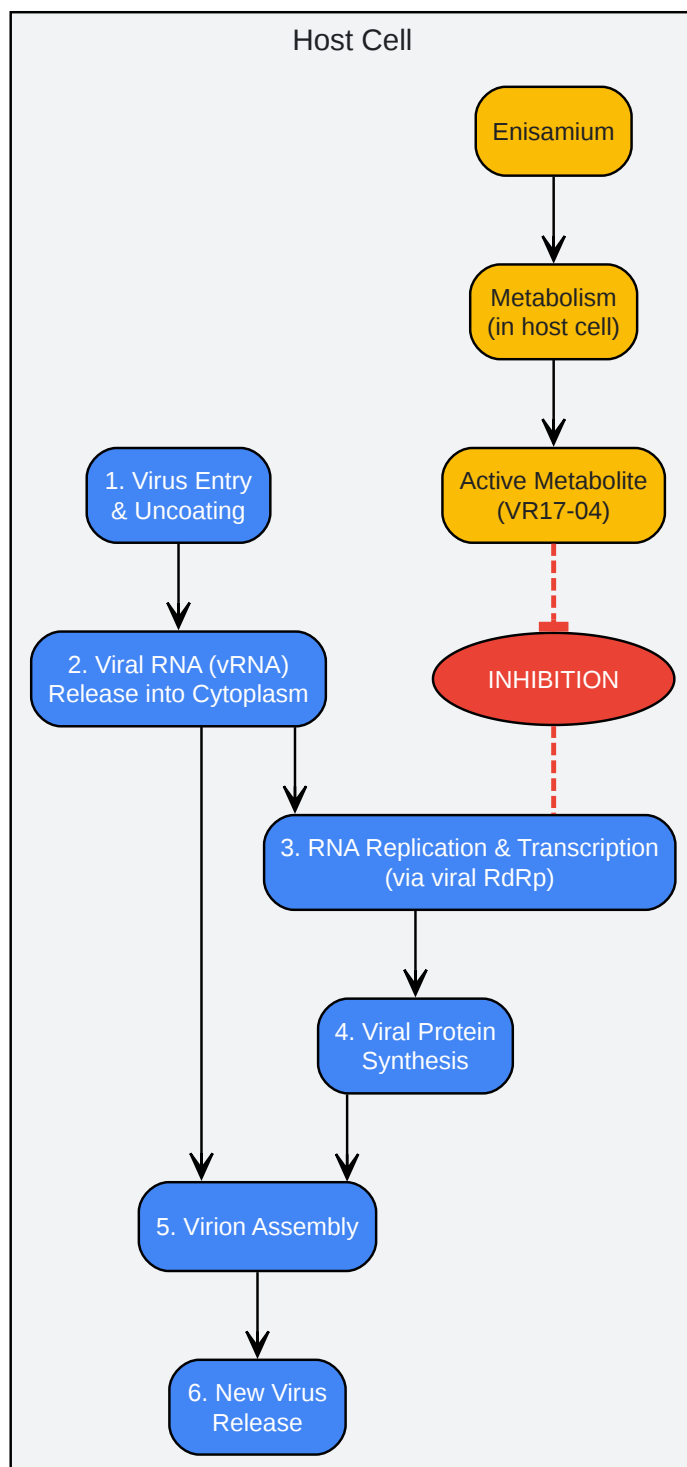
## Mechanism of Action: Inhibition of Viral RNA Polymerase

In-vitro studies have demonstrated that **enisamium** itself is a weak inhibitor of viral RNA polymerase.[5] However, subsequent research revealed that **enisamium** is metabolized in humans and human lung cells into a hydroxylated metabolite, VR17-04.[6][7] This metabolite is a significantly more potent inhibitor of the viral RNA polymerase than the parent compound.[7]

The proposed mechanism involves the direct inhibition of the polymerase's elongation activity.[1] For SARS-CoV-2, molecular dynamics simulations suggest that the active metabolite, VR17-04, binds to the polymerase's active site, preventing the incorporation of GTP and UTP

into the nascent RNA chain.[6][8] This action effectively terminates viral genome replication and transcription.

Diagram 1: Enisamium's Mechanism of Action



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Diagram 1: **Enisamium** inhibits viral replication via its active metabolite, VR17-04.

## Quantitative Antiviral Data Summary

The antiviral activity of **enisamium** and its metabolite has been quantified against several viruses in various cell lines. The data is summarized below.

**Table 1: Anti-Influenza Virus Activity of Enisamium**

Cell Line	Virus Strain(s)	Parameter	Value (µM)	Selectivity Index (SI)	Reference
dNHBE	Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B	EC <sub>90</sub>	157 - 439	>20 to >64	[2]
A549	Influenza A/WSN/1933 (H1N1)	IC <sub>50</sub>	322	-	[7]

dNHBE: differentiated Normal Human Bronchial Epithelial cells; A549: Human lung carcinoma cells; EC<sub>90</sub>: 90% effective concentration; IC<sub>50</sub>: 50% inhibitory concentration; SI = CC<sub>50</sub>/EC<sub>90</sub>.

**Table 2: In-Vitro RNA Polymerase Inhibition**

Polymerase Source	Compound	Parameter	Value (mM)	Reference
Influenza A Virus	Enisamium (FAV00A)	IC <sub>50</sub>	46.3	[1][5]
Influenza A Virus	VR17-04 (Metabolite)	IC <sub>50</sub>	0.84	[1]
Influenza A Virus	T-705 triphosphate (Control)	IC <sub>50</sub>	0.011	[1][5]
SARS-CoV-2	Enisamium (FAV00A)	IC <sub>50</sub>	40.7	[1]
SARS-CoV-2	VR17-04 (Metabolite)	IC <sub>50</sub>	2 - 3	[1]
SARS-CoV-2	Remdesivir triphosphate (Control)	-	Similar efficacy to VR17-04	[1]

IC<sub>50</sub>: 50% inhibitory concentration. Note the significantly lower IC<sub>50</sub> values for the metabolite VR17-04 compared to the parent **enisamium** compound, indicating greater potency.

## Detailed Experimental Protocols

### Virus Yield Reduction Assay

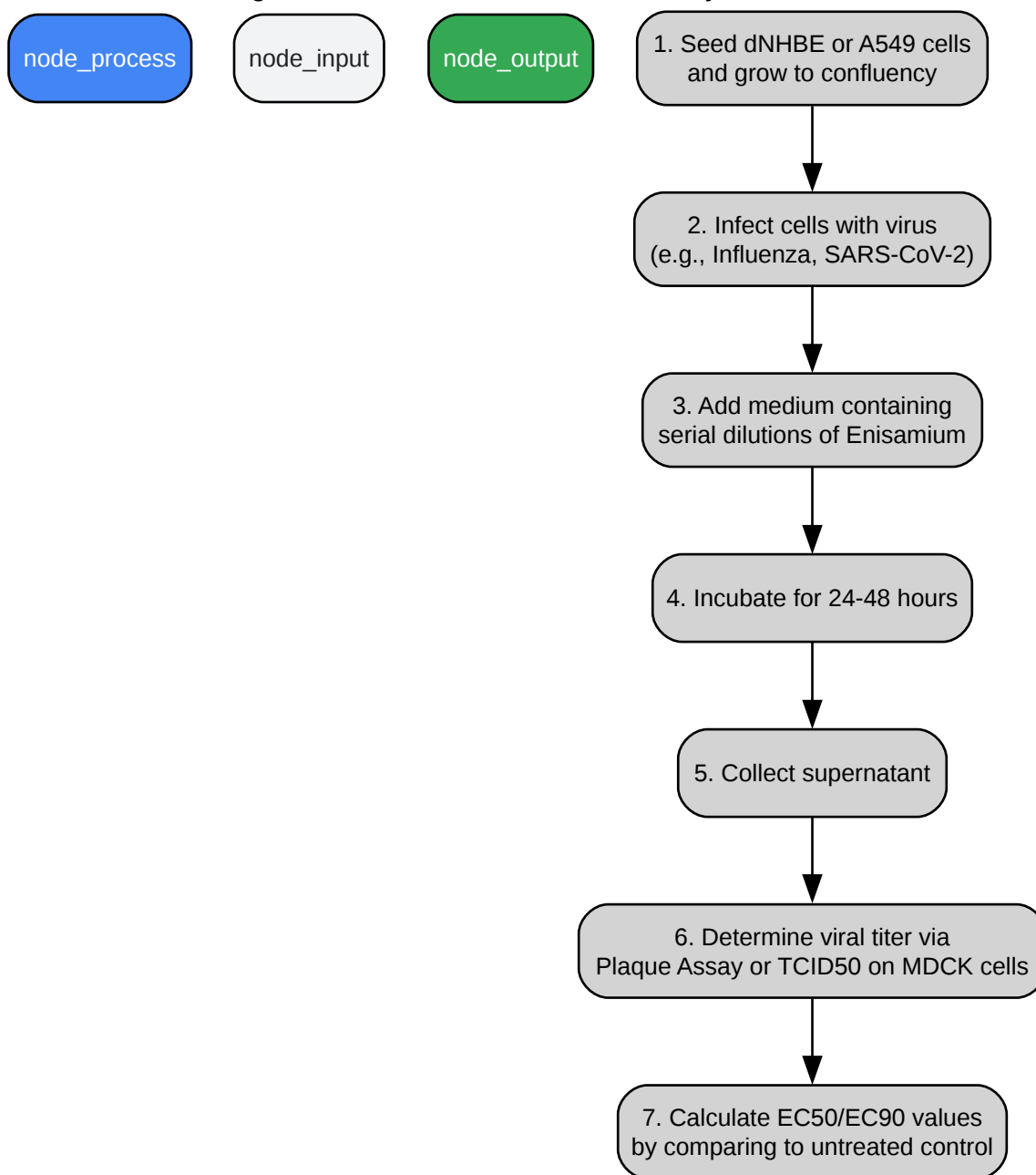
This assay is used to determine the efficacy of an antiviral compound by measuring the reduction in the production of infectious virus particles in cell culture.

Protocol:

- Cell Culture: Differentiated Normal Human Bronchial Epithelial (dNHBE) cells are cultured to form a polarized monolayer, mimicking the human respiratory tract.[2][3]
- Infection: Cells are infected with influenza virus (e.g., seasonal H1N1, pandemic H1N1, H3N2, H5N1, H7N9, or Influenza B) at a specific Multiplicity of Infection (MOI).[2][3]

- Treatment: Immediately following infection, the culture medium is replaced with a medium containing various concentrations of **enisamium**.
- Incubation: The infected and treated cells are incubated for a period, typically 24 to 48 hours, to allow for viral replication.[\[2\]](#)
- Quantification: After incubation, the supernatant is collected, and the viral titer is determined by a 50% Tissue Culture Infectious Dose (TCID<sub>50</sub>) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[\[2\]](#)
- Analysis: The reduction in viral titer in treated samples is compared to untreated controls to calculate EC<sub>50</sub> or EC<sub>90</sub> values.

Diagram 2: Virus Yield Reduction Assay Workflow



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*Diagram 2: A typical workflow for assessing antiviral efficacy in cell culture.*

## Time-of-Addition Experiment

This experiment helps identify the stage of the viral life cycle targeted by the antiviral agent.

Protocol:

- Cell Culture and Infection: dNHBE cells are infected with influenza A(H1N1) virus.[\[2\]](#)
- Timed Treatment: **Enisamium** (at a fixed concentration) is added at different time points relative to infection:
  - Pre-treatment: 1 hour before virus inoculation.
  - Co-treatment: During the virus adsorption period.
  - Post-treatment: At various time points after infection (e.g., 2, 4, 6, 8 hours post-infection).  
[\[2\]](#)[\[3\]](#)
- Incubation and Quantification: After a total incubation period (e.g., 24 hours), the viral titers in the supernatant are quantified.
- Analysis: Pronounced inhibition when the drug is added up to 4 hours post-infection suggests it affects an early stage of the virus life cycle, such as viral entry or viral RNA synthesis.[\[2\]](#)[\[3\]](#)

## Cell-Free RNA Polymerase Activity Assay

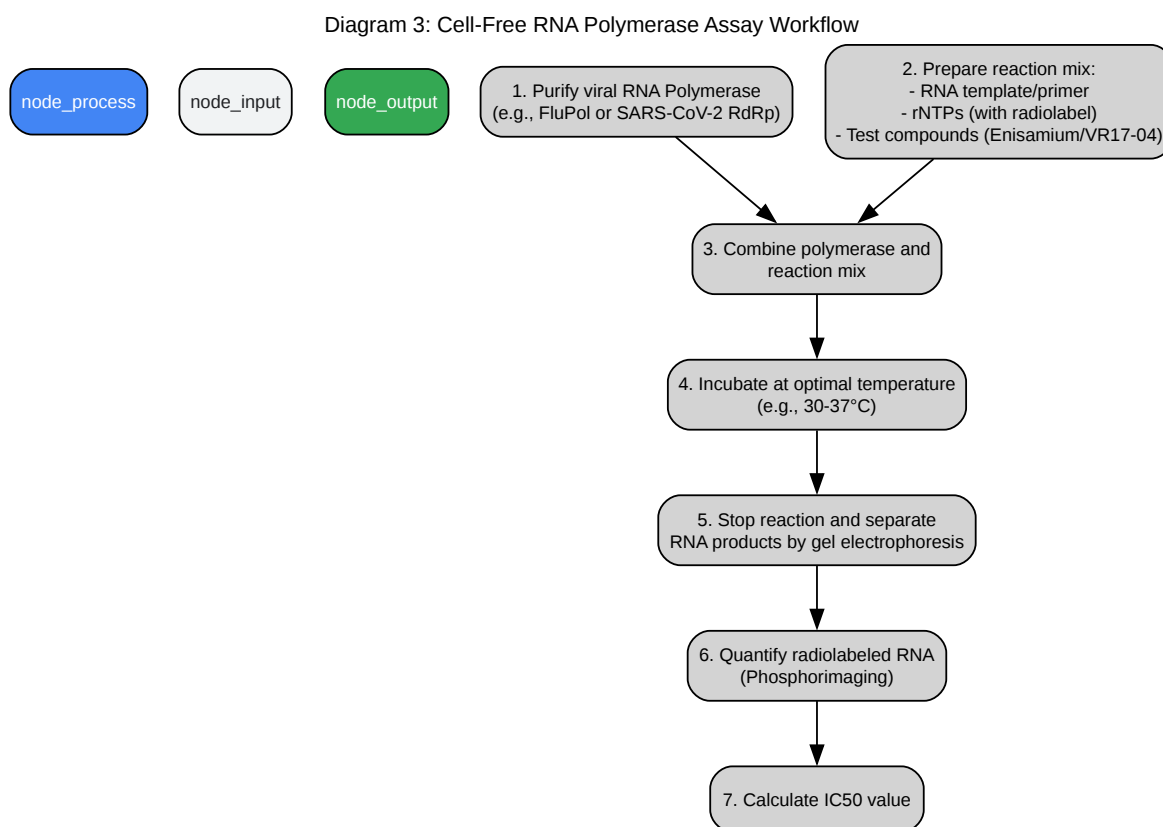
This assay directly measures the effect of a compound on the enzymatic activity of the purified viral RNA polymerase, independent of host cell factors.

Protocol:

- Polymerase Purification:
  - Influenza (FluPol): The heterotrimeric (PA, PB1, PB2) polymerase complex is expressed in and purified from HEK 293T cells.[\[1\]](#)
  - SARS-CoV-2 (RdRp): The nsp12, nsp7, and nsp8 proteins are expressed and purified separately, then mixed to form the active nsp7/8/12 complex.[\[1\]](#)
- Reaction Setup: The purified polymerase complex is incubated with a reaction mixture containing:

- A viral-like RNA template (e.g., a 14-nt vRNA template for influenza or a 40-nt RNA template for SARS-CoV-2).[\[1\]](#)
- An RNA primer (e.g., a radiolabeled 20-nt primer for SARS-CoV-2).[\[1\]](#)
- Ribonucleoside triphosphates (rNTPs), including at least one radiolabeled rNTP.
- Serial dilutions of the test compound (**Enisamium**, VR17-04) or a known inhibitor (T-705 triphosphate, Remdesivir triphosphate).[\[1\]](#)
- Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) to allow RNA synthesis.
- Analysis: The newly synthesized, radiolabeled RNA products are separated by gel electrophoresis and quantified by phosphorimaging.
- Calculation: The reduction in RNA synthesis in the presence of the compound is used to calculate the IC<sub>50</sub> value.





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*Diagram 3: Workflow for measuring direct inhibition of viral polymerase activity.*

## Conclusion

Initial in-vitro studies provide compelling evidence that **enisamium**, primarily through its active metabolite VR17-04, functions as a direct-acting antiviral agent. It effectively inhibits the RNA polymerase of both influenza viruses and SARS-CoV-2. The compound demonstrates antiviral activity in clinically relevant cell models, such as dNHBE cells, at concentrations significantly

lower than those causing cytotoxicity.[2][3] These foundational studies have been crucial in validating the clinical use of **enisamium** and supporting further investigation into its potential as a broad-spectrum antiviral therapeutic.

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